molecular formula C15H13N3O B7499537 N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide

N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No. B7499537
M. Wt: 251.28 g/mol
InChI Key: YTZNEULFFDLUBA-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as NMS-P118, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide leads to the degradation of these oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide is that it has shown efficacy in a wide range of cancer types. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in combination with other drugs.

Future Directions

There are several future directions for the development of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide. One direction is to optimize its formulation to improve its solubility and bioavailability. Another direction is to further investigate its mechanism of action and to identify biomarkers that can predict its efficacy in different cancer types. Finally, clinical trials are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 4-cyanobenzyl chloride with N-methyl-3-pyridinecarboxamide in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 50%.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs such as doxorubicin and cisplatin. N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18(15(19)14-3-2-8-17-10-14)11-13-6-4-12(9-16)5-7-13/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZNEULFFDLUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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